2-Methoxypiperazine-1,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypiperazine-1,4-dicarbaldehyde is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of piperazine, featuring methoxy and dicarbaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde typically involves the reaction of piperazine with methoxy-substituted aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored closely to maintain optimal conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxypiperazine-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxypiperazine-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxypiperazine-1,4-dicarbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of Schiff bases and other reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperazine-1,4-dicarbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2,3,5,6-Tetramethoxypiperazine-1,4-dicarbaldehyde: Contains multiple methoxy groups, leading to different chemical properties.
Uniqueness
Its methoxy group provides a site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
61020-10-8 |
---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-methoxypiperazine-1,4-dicarbaldehyde |
InChI |
InChI=1S/C7H12N2O3/c1-12-7-4-8(5-10)2-3-9(7)6-11/h5-7H,2-4H2,1H3 |
InChI Key |
MJEVSZQYQGPLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CCN1C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.